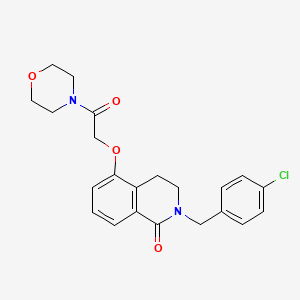
2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a chlorobenzyl group, a morpholino group, and an oxoethoxy group attached to the isoquinolinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps:
-
Formation of the Isoquinolinone Core: : The initial step involves the construction of the isoquinolinone core, which can be achieved through a Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine to form the isoquinoline structure.
-
Introduction of the Chlorobenzyl Group: : The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoquinolinone with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
-
Attachment of the Morpholino Group: : The morpholino group is introduced through an etherification reaction. This involves the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst.
-
Formation of the Oxoethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Additionally, the use of automated synthesis and purification systems would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can occur at the carbonyl group of the isoquinolinone core, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, neurological disorders, or infectious diseases. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for use in coatings, adhesives, or other industrial applications.
作用機序
The mechanism of action of 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with a receptor, it may modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the morpholino and oxoethoxy groups.
5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorobenzyl group.
2-(4-chlorobenzyl)-5-(2-hydroxyethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Has a hydroxyethoxy group instead of a morpholino group.
Uniqueness
The presence of both the chlorobenzyl and morpholino-oxoethoxy groups in 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one imparts unique chemical and biological properties. This combination of functional groups may enhance its binding affinity to biological targets or alter its chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-6-4-16(5-7-17)14-25-9-8-18-19(22(25)27)2-1-3-20(18)29-15-21(26)24-10-12-28-13-11-24/h1-7H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFHYPYFMGRNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCOCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













